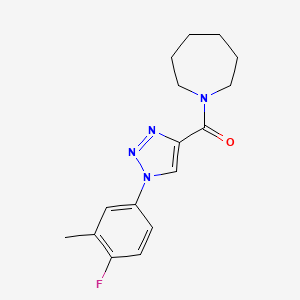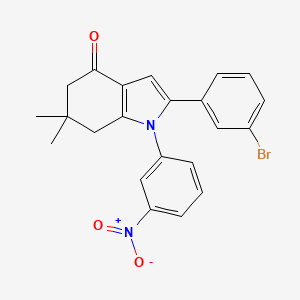
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-chloro-2-methoxy-4-methylphenyl)ethanone” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64600 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (IV) was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (III), which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II .Molecular Structure Analysis
The molecular structure of “1-(5-chloro-2-methoxy-4-methylphenyl)ethanone” consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-chloro-2-methoxy-4-methylphenyl)ethanone” are as follows: It has a molecular weight of 198.64600, and its molecular formula is C10H11ClO2 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Chemical Properties
Rearrangement and Coordination in Chemical Synthesis : A study investigated the synthesis and characterization of different compounds involving similar structural elements, focusing on their interaction with nickel centers. This research highlights the compound's potential in complex chemical synthesis and its interaction with metal centers (Bermejo et al., 2000).
Use in Heterogeneous Catalysis : A related compound was used in a study as a catalyst for the synthesis of specific pyrazole derivatives, demonstrating the role of such chemicals in facilitating green, efficient synthesis under solvent-free conditions (Moosavi‐Zare et al., 2013).
Biological and Medical Research
Antibacterial Activity : Research has been conducted on derivatives of 1-methyl-4-nitro-1H-imidazole, a structurally similar compound, to assess their antibacterial properties against various microorganisms. This study is significant for understanding the potential of these compounds in developing new antibacterial agents (Letafat et al., 2008).
Radiation Sensitizer in Cancer Therapy : A study on 4-nitro-5-sulfonylimidazoles, related to the compound , demonstrated their role as hypoxic cell radiation sensitizers, which could be significant in cancer treatment. This research delves into the stabilization of such compounds for clinical utility (Heindel et al., 1987).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Investigations into the crystal structures of related imidazole derivatives have been conducted, providing insights into the intermolecular interactions and crystal packing modes. This information is crucial for understanding the physical and chemical properties of these compounds (Kubicki, 2004).
Other Applications
- Potential in Organic Synthesis : The compound and its derivatives have been explored in various organic synthesis processes, demonstrating their versatility in creating complex organic molecules. These studies contribute to the broader field of organic chemistry and the development of new synthetic methods (Collman et al., 2000).
Safety and Hazards
properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O5S/c1-7-4-10(21-3)11(5-9(7)13)22(19,20)15-8(2)14-6-12(15)16(17)18/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNWZOEKCWEIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2410247.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)

![Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2410252.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2410256.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)
![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)
